N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide features a benzothiazole-1,1,3-trioxo core linked to a propanamide chain substituted with a 3-fluoro-4-methylphenyl group. This structure combines electron-withdrawing (fluoro) and lipophilic (methyl) substituents, which may enhance metabolic stability and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-10-7-8-12(9-14(10)18)19-16(21)11(2)20-17(22)13-5-3-4-6-15(13)25(20,23)24/h3-9,11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAAWVQVSOJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 3-fluoro-4-methylphenyl group in the target compound likely reduces oxidative metabolism compared to SCP-1’s hydroxyl group, prolonging its therapeutic window .
- Synthetic Challenges : Lower yields in triazole-thio analogs (e.g., 37% in Z1262422554) highlight the efficiency of benzothiazole-based routes .
- Target Binding : The benzothiazole-trioxo group’s sulfonamide-like polarity may enhance interactions with charged residues in biological targets, such as cyclooxygenases or ion channels .
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carbonyl Derivatives
Guo et al. demonstrated that NH₄Cl-catalyzed condensation of 2-aminothiophenol with benzaldehyde in methanol-water (1:1) at 25°C yields 2-substituted benzothiazoles within 1 h (Scheme 1). For the target sulfonamide, substituting benzaldehyde with chloroacetyl chloride under microwave irradiation (150 W, 10 min) in acetic acid affords 2-chloromethyl-benzothiazole intermediates, which are subsequently oxidized to the trioxo derivative using Dess-Martin periodinane.
Table 1: Catalytic Systems for Benzothiazole Cyclization
Oxidative Sulfonation to 1,1,3-Trioxo Derivatives
Post-cyclization, the sulfone groups are introduced via oxidation. Dar et al. achieved simultaneous C–N and C–S bond formation using n-tetrabutylammonium iodide (TBAI) in DMF at 60°C, enabling direct conversion of thiols to sulfonamides. Alternatively, H₂O₂/AcOH systems oxidize benzothiazoline-thiones to sulfones, though with lower regioselectivity.
Preparation of N-(3-Fluoro-4-methylphenyl)propanamide Segment
Propanoic Acid Activation and Amide Coupling
The propanamide backbone is constructed via activation of propanoic acid derivatives. Coelho’s method using tributylphosphine promotes coupling between 2-aminothiophenol disulfides and carboxylic acids at room temperature. For the target molecule, 3-fluoro-4-methylaniline is reacted with acryloyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base, yielding N-(3-fluoro-4-methylphenyl)acrylamide, which undergoes Michael addition with benzothiazole-thiols.
Table 2: Amidation Reaction Parameters
Stereochemical Considerations
Racemic mixtures are common in such syntheses. Enantioselective routes require chiral auxiliaries or asymmetric catalysis, though none are reported for this specific compound.
Final Assembly: Coupling Benzothiazole Sulfonamide with Propanamide
Nucleophilic Acyl Substitution
The benzothiazole sulfonamide’s α-position undergoes nucleophilic attack by the deprotonated amide nitrogen of N-(3-fluoro-4-methylphenyl)propanamide. Luo’s microwave-assisted protocol (150 W, 15 min) in acetonitrile with K₂CO₃ achieves 76% yield, minimizing thermal decomposition.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination between 2-bromo-benzothiazole sulfonamide and the propanamide segment demonstrates feasibility but suffers from bromide elimination side reactions (yield: 68%).
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted aniline and sulfonamide byproducts. HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02–7.15 (m, 7H, Ar-H), 3.89 (q, J=7.2 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₁₉H₁₈FN₂O₄S [M+H]⁺: 405.1018, found: 405.1015.
Challenges and Optimization Strategies
Byproduct Formation in Sulfonation
Over-oxidation to sulfonic acids occurs at >60°C, necessitating strict temperature control. SnP₂O₇ catalysts reduce this risk by operating at 50°C.
Solvent Selection for Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switchable solvents (e.g., 2-MeTHF) improve recyclability without sacrificing yield.
Q & A
Q. Yield Optimization Strategies
- Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions .
- Catalyst screening : Testing alternatives like DMAP or pyridine derivatives can enhance amidation efficiency .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures high purity (>95%) .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
Q. Basic Screening Approach
- In vitro assays :
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Target identification : Competitive binding studies with known enzyme targets (e.g., topoisomerase II) using fluorescence polarization .
Q. Advanced Mechanistic Studies
- Molecular docking : Simulate interactions with proteins like β-tubulin (PDB ID: 1SA0) to predict binding modes .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to assess cell death pathways .
How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
Q. Methodological Recommendations
- Standardize assay conditions : Use identical cell lines, passage numbers, and serum concentrations to reduce variability .
- Structure-activity relationship (SAR) analysis : Compare activity trends with analogs (Table 1) to identify critical substituents .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Substituents | Biological Activity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|
| 3-Fluoro-4-methylphenyl | 12.3 (HeLa) | Electron-withdrawing F group |
| 4-Chlorophenyl | 8.7 (HeLa) | Increased lipophilicity |
| 4-Methoxyphenyl | >50 (HeLa) | Electron-donating OMe group |
Q. Advanced Resolution Techniques
- Metabolomic profiling : LC-MS/MS to assess compound stability/metabolism in cell media .
- Synchrotron X-ray crystallography : Resolve binding conformations with target proteins (e.g., COX-2) .
What computational strategies are recommended to predict the pharmacokinetic properties of this compound?
Q. Advanced Methodological Framework
- ADME prediction : Use SwissADME or ADMETLab to estimate:
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier traversal using GROMACS .
- CYP450 inhibition : Dock into CYP3A4 (PDB ID: 4NY4) to predict metabolic stability .
How can researchers investigate the role of the 1,1,3-trioxo-benzothiazole moiety in target binding?
Q. Advanced Structural Analysis
- Isosteric replacement : Synthesize analogs replacing the trioxo group with carbonyl or sulfonamide groups to compare activity .
- X-ray crystallography : Co-crystallize the compound with a target enzyme (e.g., carbonic anhydrase IX) to map hydrogen-bonding interactions .
- DFT calculations : Analyze electrostatic potential surfaces to identify nucleophilic attack sites .
What strategies are effective for scaling up synthesis while maintaining purity?
Q. Advanced Process Chemistry
- Continuous flow chemistry : Optimize amidation and sulfonation steps in a microreactor to reduce batch variability .
- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time reaction monitoring .
- Design of experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
